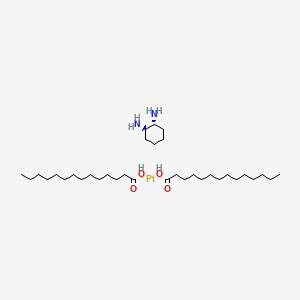Miriplatin
CAS No.: 104276-92-8; 141977-79-9
Cat. No.: VC5451168
Molecular Formula: C34H68N2O4Pt
Molecular Weight: 764.012
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 104276-92-8; 141977-79-9 |
|---|---|
| Molecular Formula | C34H68N2O4Pt |
| Molecular Weight | 764.012 |
| IUPAC Name | (1R,2R)-cyclohexane-1,2-diamine;platinum;tetradecanoic acid |
| Standard InChI | InChI=1S/2C14H28O2.C6H14N2.Pt/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;7-5-3-1-2-4-6(5)8;/h2*2-13H2,1H3,(H,15,16);5-6H,1-4,7-8H2;/t;;5-,6-;/m..1./s1 |
| Standard InChI Key | BGIHRZPJIYJKAZ-BLUNCNMSSA-L |
| SMILES | CCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCC(=O)O.C1CCC(C(C1)N)N.[Pt] |
Introduction
Pharmacological Profile and Mechanism of Action
Chemical Structure and Formulation
Miriplatin (C₁₆H₃₆N₂O₄Pt) incorporates myristate groups as lipophilic side chains, enabling stable suspension in lipiodol without requiring emulsification . This property facilitates targeted intra-arterial delivery to hepatic tumors, where the lipiodol suspension acts as a drug reservoir for sustained platinum release . Unlike hydrophilic platinum analogs, Miriplatin's lipid solubility enhances tumor-selective accumulation while minimizing systemic exposure .
Mitochondrial Targeting in Pancreatic Cancer
Recent studies reveal a paradigm-shifting mechanism in pancreatic cancer treatment. When encapsulated in liposomes (LMPt), Miriplatin bypasses DNA targeting—the hallmark of conventional platinum drugs—and instead induces mitochondrial dysfunction . The liposomal formulation enhances cellular uptake through caveolin-1 (Cav-1)-mediated endocytosis, with Cav-1 expression levels dictating entry kinetics . Post-internalization, Miriplatin metabolites bind mitochondrial protease LONP1, triggering degradation of POLG and TFAM—proteins critical for mitochondrial DNA (mtDNA) replication . This cascade activates PINK1-Parkin-mediated mitophagy, effectively eradicating cancer cells through organelle-selective toxicity .
Key Mitochondrial Targets:
Clinical Applications in Hepatocellular Carcinoma
Transarterial Chemoembolization (TACE) Outcomes
A propensity score-matched analysis comparing Miriplatin (n=99) and cisplatin (n=99) in HCC patients demonstrated comparable survival outcomes despite baseline renal function disparities :
| Parameter | Miriplatin Group | Cisplatin Group | p-value |
|---|---|---|---|
| Median Survival (days) | 1,490 | 1,830 | 0.4022 |
| 1-Year Survival Rate | 78.8% | 82.6% | NS |
| Renal Impairment Rate | 12.1% | 18.3% | 0.0025 |
The study highlighted Miriplatin's nephroprotective profile, with significantly fewer patients requiring pre-procedural hydration (18.2% vs. 38.4%, p<0.01) . This advantage persists even in patients with baseline creatinine clearance <60 mL/min .
Combination Therapy Efficacy
When combined with low-dose epirubicin, Miriplatin demonstrated enhanced tumor response rates in unresectable HCC :
| Response Metric | Miriplatin + Epirubicin (n=48) | Miriplatin Monotherapy (n=51) |
|---|---|---|
| Complete Response | 58.3% | 43.1% |
| Objective Response | 72.9% | 60.8% |
| Median PFS (months) | 8.7 | 6.2 |
The combination group showed superior α-fetoprotein normalization rates (64% vs. 47%, p=0.026), suggesting synergistic anti-angiogenic effects .
Expanding Applications: Pancreatic Cancer Therapy
Overcoming Chemoresistance
In gemcitabine-resistant pancreatic cancer models, LMPt achieved 89% tumor growth inhibition compared to 42% with conventional cisplatin . The liposomal formulation's unique trafficking enables bypassing of drug efflux pumps:
| Cellular Parameter | LMPt | Cisplatin |
|---|---|---|
| Intracellular Pt Accumulation | 4.7-fold ↑ | Baseline |
| Mitophagy Induction | 82% cells | 12% cells |
| IC₅₀ (72h) | 2.1 μM | 8.9 μM |
This efficacy persists across Kras-mutant and TP53-null subtypes, overcoming common resistance mechanisms in pancreatic adenocarcinoma .
| Adverse Event | Miriplatin (n=147) | Cisplatin (n=120) | p-value |
|---|---|---|---|
| Grade ≥3 Neutropenia | 8.2% | 22.5% | 0.003 |
| Nephrotoxicity | 5.4% | 18.3% | 0.001 |
| Embolization Pain | 12.9% | 9.2% | NS |
Notably, post-embolization syndrome incidence was comparable between groups, with fever (18.4% vs. 15.7%) and nausea (14.3% vs. 16.8%) showing no significant differences .
Emerging Research Directions
Immunomodulatory Effects
Preliminary data suggest Miriplatin may enhance PD-L1 expression in HCC microenvironments (1.8-fold increase vs. cisplatin, p=0.042), potentially synergizing with immune checkpoint inhibitors . Ongoing trials are evaluating Miriplatin combined with nivolumab in advanced HCC.
Nanotechnology Advancements
Second-generation LMPt formulations incorporating gadolinium chelates enable real-time MRI monitoring of drug distribution, achieving 92% spatial correlation between signal intensity and platinum concentration in preclinical models .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume